1,3-Dichloroacetone
Overview
Description
1,3-Dichloroacetone is a chemical compound that has been utilized in various synthetic applications. It serves as a robust reagent for preparing complex molecular structures such as bicyclic peptides, indicating its significance in the field of synthetic organic chemistry .
Synthesis Analysis
The synthesis of 1,3-dichloroacetone can be achieved through the electrooxidation of 1,3-dichloro-2-propanol using a double redox system of Ru(VIII)/Ru(IV) and [Cl+]/Cl−, which has been optimized to produce 1,3-dichloroacetone with high selectivity and current efficiency . Additionally, 1,3-dichloroacetone can be derived from 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one and dichloroacetyl chloride to form 3-(dichloroacetyl)chromone, which is a precursor for various heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of 1,3-dichloroacetone allows it to participate in bio-orthogonal reactions, such as the selective linking of free cysteine side-chains in peptides . The structure also permits the reversible hydration of the compound in different solvents, which has been studied extensively to understand the kinetics and mechanism of this reaction .
Chemical Reactions Analysis
1,3-Dichloroacetone is involved in a variety of chemical reactions. It is used in the dithioacetalization of aldehydes to access 1,3-dithianes efficiently . It also plays a role in the synthesis of complex peptides by dimerizing cyclic peptide monomers . Furthermore, the compound undergoes photodissociation, with major channels being the cleavage of a C-Cl bond and elimination of HCl . Theoretical investigations have been conducted to understand the interchange of chlorine atoms and methyl groups in dichloroacetone, which is relevant to its decomposition pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dichloroacetone have been studied through its reactions and stability. For instance, the acetone-linked dimeric peptides synthesized using 1,3-dichloroacetone exhibit significant proteolytic stability in human serum . The reversible hydration kinetics of 1,3-dichloroacetone have been analyzed in various solvents, providing insights into the transition states and the role of catalysts in these reactions . Additionally, the compound's behavior in the presence of surfactants like Aerosol-OT has been investigated, revealing alterations in rate constants and equilibrium constants for its hydration .
Scientific Research Applications
Synthesis of Bicyclic Peptides : 1,3-Dichloroacetone is utilized in synthesizing novel bicyclic dimeric peptides. This process involves linking free cysteine side-chains with an acetone-like bridge, enhancing the peptides' structural complexity and proteolytic stability (Lin et al., 2020).
Chemical Synthesis Process : A technical process suitable for laboratory and industrial applications has been developed for the synthesis of 1,3-Dichloroacetone from 1,3-dichloro-2-propanol. This process results in a high yield of pure 1,3-Dichloroacetone (Jiang Yu-ren, 2007).
Pharmaceutical Synthesis : 1,3-Dichloroacetone is used in producing various pharmochemicals like 1,3-Dihydroxyacetone and 1,3-Dibromoacetone, showcasing its versatility in chemical synthesis and pharmaceutical applications (da Silva et al., 2020).
Photodissociation Study : Investigations on the photodissociation dynamics of 1,1-dichloroacetone, closely related to 1,3-dichloroacetone, reveal insights into the chemical's behavior under certain conditions, which is crucial for understanding its reactivity and applications (Duncan et al., 2010).
Synthesis of Polycyclic Alkaloids : 1,3-Dichloroacetone is used to generate novel compounds like 1-formamido-2-siloxy-1,3-butadienes, which are key building blocks in synthesizing polycyclic alkaloids and related analogs (Alonso et al., 2007).
Formation of Bicyclic Carbamates and Other Compounds : It reacts with pseudohalides to form spiro[4.4]nonane-type bis-oxazolidines and imidazolidines, highlighting its role in creating complex organic structures (Saul et al., 2000).
Continuous Synthesis in Pharmaceutical Industry : 1,3-Dichloroacetone's application in continuous synthesis methods has been explored for producing key intermediates for pharmaceuticals like fluconazole, demonstrating its importance in modern drug manufacturing (Korwar et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dichloropropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNMBRGCANLOEG-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)Cl | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
Record name | 1,3-DICHLOROACETONE | |
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DSSTOX Substance ID |
DTXSID2021577 | |
Record name | 1,3-Dichloropropanone | |
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Molecular Weight |
126.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
1,3-dichloroacetone appears as a crystalline solid. Denser than water and insoluble in water. Inhalation of dust or powder may cause adverse health reactions. | |
Record name | 1,3-DICHLOROACETONE | |
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Boiling Point |
343 °F at 760 mmHg (EPA, 1998), 173.4 °C | |
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Record name | BISCHLOROMETHYL KETONE | |
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Solubility |
> 10% in water, > 10% in ethanol, > 10% in ether | |
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Density |
1.3826 at 114.8 °F (EPA, 1998) - Denser than water; will sink, 1.3826 at 46 °C/4 °C | |
Record name | 1,3-DICHLOROACETONE | |
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Vapor Density |
4.38 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |
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Product Name |
1,3-Dichloroacetone | |
Color/Form |
Prisms or needles, Plates, needles on distillation | |
CAS RN |
534-07-6 | |
Record name | 1,3-DICHLOROACETONE | |
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Record name | 1,3-Dichloroacetone | |
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Record name | 1,3-Dichloroacetone | |
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Record name | 1,3-Dichloropropanone | |
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Record name | 1,3-dichloroacetone | |
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Record name | 1,3-DICHLOROACETONE | |
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Melting Point |
113 °F (EPA, 1998), 45 °C | |
Record name | 1,3-DICHLOROACETONE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Citations
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